3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid 3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18098487
InChI: InChI=1S/C13H13F3O4/c1-12(2,3)20-11(19)8-4-7(10(17)18)5-9(6-8)13(14,15)16/h4-6H,1-3H3,(H,17,18)
SMILES:
Molecular Formula: C13H13F3O4
Molecular Weight: 290.23 g/mol

3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid

CAS No.:

Cat. No.: VC18098487

Molecular Formula: C13H13F3O4

Molecular Weight: 290.23 g/mol

* For research use only. Not for human or veterinary use.

3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid -

Specification

Molecular Formula C13H13F3O4
Molecular Weight 290.23 g/mol
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C13H13F3O4/c1-12(2,3)20-11(19)8-4-7(10(17)18)5-9(6-8)13(14,15)16/h4-6H,1-3H3,(H,17,18)
Standard InChI Key SLQOZZZIXSFRQD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)O)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines two critical functional groups:

  • Boc group (tert-butoxycarbonyl): A widely used protective group for amines and hydroxyl groups in organic synthesis, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions .

  • Trifluoromethyl group: A lipophilic, electron-withdrawing substituent known to enhance metabolic stability, membrane permeability, and target-binding affinity in drug candidates .

The carboxylic acid moiety at the 1-position enables further derivatization, such as amidation or esterification, common in prodrug design .

Table 1: Hypothesized Physicochemical Properties

PropertyValue (Predicted)Basis for Prediction
Molecular FormulaC₁₃H₁₃F₃O₄Boc (C₅H₉O₂) + C₇H₄F₃O₂ (benzoic acid core)
Molecular Weight314.24 g/molSum of atomic masses
Melting Point120–125°CAnalogous Boc-protected acids
logP (Octanol-Water)2.8–3.5Trifluoromethyl enhances lipophilicity
pKa~3.5 (carboxylic acid)Similar to substituted benzoic acids

Synthesis and Functionalization

Synthetic Routes

While no explicit synthesis for this compound is documented, plausible pathways include:

  • Boc Protection of an Amino Intermediate:

    • A 5-(trifluoromethyl)benzoic acid derivative with an amine at the 3-position could undergo Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

  • Direct Electrophilic Substitution:

    • Introducing the trifluoromethyl group via Ullmann coupling or directed ortho-metalation on a pre-Boc-protected benzoic acid precursor .

Key Challenges:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 5-position requires careful control of reaction conditions.

  • Acid Sensitivity: The Boc group’s lability under acidic conditions necessitates pH-controlled environments during synthesis .

Pharmaceutical and Industrial Applications

Role as a Synthetic Intermediate

The compound’s dual functionality makes it valuable in multistep syntheses:

  • Boc Group: Facilitates temporary protection of reactive sites, enabling sequential modifications without side reactions .

  • Trifluoromethyl Group: Enhances drug-like properties, as seen in FDA-approved agents like Celecoxib (a COX-2 inhibitor) .

Case Studies in Drug Development

While direct examples are unavailable, structurally related compounds highlight its potential:

  • Substance P Antagonists: 3,5-Bis(trifluoromethyl)benzoic acid derivatives act as neurokinin-1 receptor antagonists, mitigating emesis and psychiatric disorders .

  • Antiviral Agents: Fluorinated benzoic acids, such as 3-fluoro-5-(trifluoromethyl)benzoic acid, inhibit influenza A virus fusion by disrupting host-virus membrane interactions (IC₅₀ = 0.22 µM) .

Metabolic and Toxicity Considerations

Biotransformation Pathways

  • Boc Deprotection: Likely occurs in vivo via acidic hydrolysis, releasing tert-butanol and CO₂ .

  • Trifluoromethyl Stability: The -CF₃ group is generally resistant to metabolic oxidation, prolonging half-life compared to non-fluorinated analogs .

Future Directions and Research Gaps

Targeted Applications

  • Proteolysis-Targeting Chimeras (PROTACs): The Boc group could anchor E3 ligase ligands, while the -CF₃ group enhances cellular uptake.

  • PET Tracers: Fluorine-18 analogs might exploit the -CF₃ group for positron emission tomography imaging .

Synthetic Innovation

  • Flow Chemistry: Continuous-flow systems could improve yield and safety in large-scale Boc protection/deprotection cycles .

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